![molecular formula C13H17NO B2499928 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol CAS No. 1825629-67-1](/img/structure/B2499928.png)
1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol, also known as MPA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPA is a member of the phenylpropanolamine family and is a chiral molecule with two enantiomers.
Mécanisme D'action
The mechanism of action of 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol is not fully understood. However, it is believed that 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This mechanism of action is similar to other drugs such as amphetamines and cocaine, which are known to increase the levels of dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects
1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has been shown to have various biochemical and physiological effects. In animal studies, 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has been found to increase locomotor activity and decrease immobility time in the forced swim test, indicating potential antidepressant effects. 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol in lab experiments is its high purity and availability. 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol can be easily synthesized in large quantities, making it an attractive compound for researchers. However, one of the limitations of using 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol is its potential for abuse. 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has been shown to have stimulant effects similar to amphetamines and cocaine, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research on 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol. One area of interest is the development of 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol-based drugs for the treatment of psychiatric disorders. Another area of research is the use of 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol and its potential for abuse.
Méthodes De Synthèse
The synthesis of 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol involves the reaction of 1-phenylpropan-2-amine with propargyl alcohol in the presence of a catalyst such as copper (I) iodide. The reaction produces two enantiomers of 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol, which can be separated using chiral chromatography.
Applications De Recherche Scientifique
1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has been investigated as a potential drug candidate for the treatment of depression, anxiety, and other psychiatric disorders. 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has been used as a ligand in organometallic chemistry and as a building block in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
1-[methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-9-14(2)11-13(15)10-12-7-5-4-6-8-12/h1,4-8,13,15H,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIDJOUUQXRXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


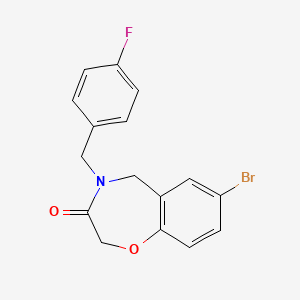
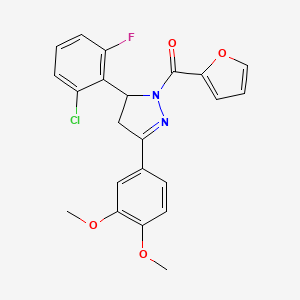
![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2499851.png)
![[Benzotriazol-1-yl(phenyl)methyl]-trimethylsilane](/img/structure/B2499855.png)
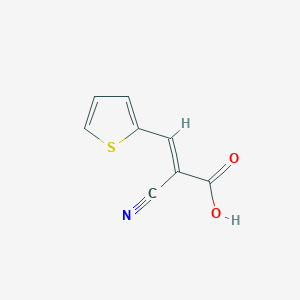
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2499857.png)
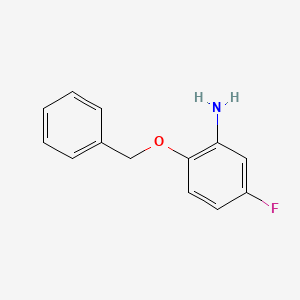
![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)
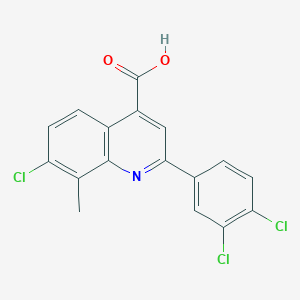
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2499864.png)
![2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2499866.png)
![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)